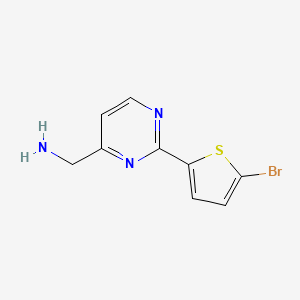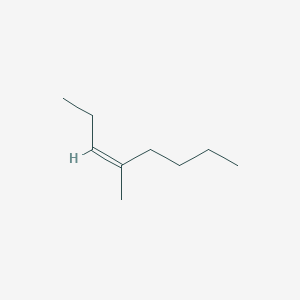
Methyloct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyloct-3-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C9H18, and it is known for its applications in various chemical reactions and industrial processes. The compound exists in different isomeric forms, including (E)- and (Z)-isomers, which differ in the spatial arrangement of their atoms around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyloct-3-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyloctanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 3-methyloctyl halides using a strong base such as potassium tert-butoxide or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration of alcohols or elimination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyloct-3-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be hydrogenated to form methyloctane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: this compound can undergo halogenation reactions, where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Ozone (O3), potassium permanganate (KMnO4), and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Methyloctane.
Substitution: Dihalides like 3,4-dichlorooctane or 3,4-dibromooctane.
Scientific Research Applications
Methyloct-3-ene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactions, including oxidation, reduction, and substitution reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with biological targets.
Industry: The compound is used in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of methyloct-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Oxidation: The double bond reacts with ozone to form an ozonide intermediate, which is then reduced to form carbonyl compounds.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms to form a saturated alkane.
Substitution: The double bond reacts with halogens to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form a dihalide.
Comparison with Similar Compounds
Methyloct-3-ene can be compared with other similar alkenes, such as:
3-Methylhept-3-ene: Similar in structure but with a shorter carbon chain.
3-Methylhex-3-ene: Even shorter carbon chain, leading to different physical and chemical properties.
3-Methylpent-3-ene: Further reduction in carbon chain length, affecting its reactivity and applications.
This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C9H18 |
|---|---|
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(Z)-4-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h7H,4-6,8H2,1-3H3/b9-7- |
InChI Key |
MRVHCIQKWVEYFC-CLFYSBASSA-N |
Isomeric SMILES |
CCCC/C(=C\CC)/C |
Canonical SMILES |
CCCCC(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


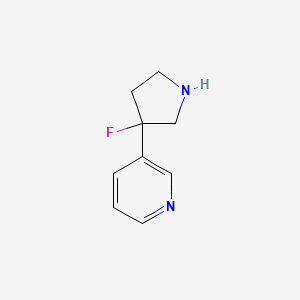
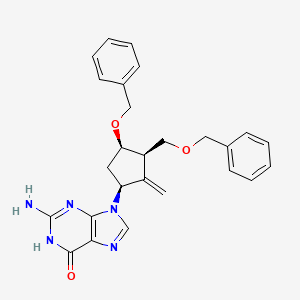
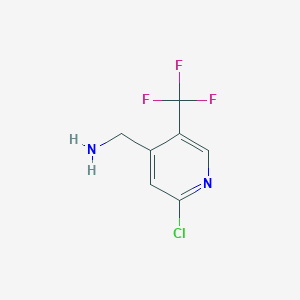
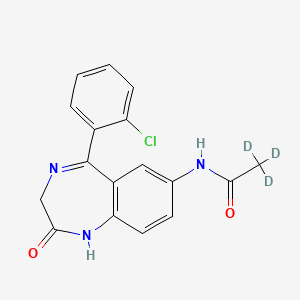


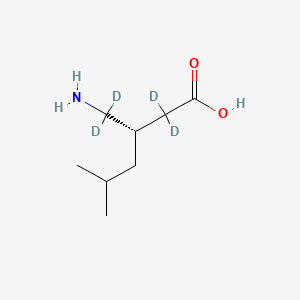
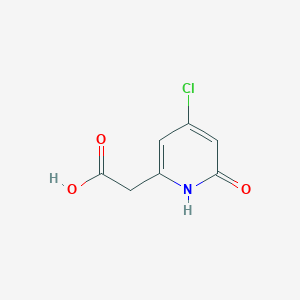
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)

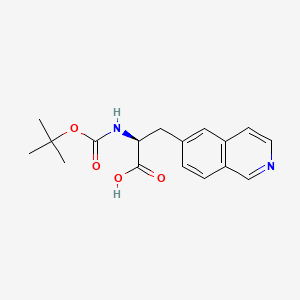
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
